Literature review of 3-(3-Bromophenyl)-1-ethylpyrrolidine properties
Literature review of 3-(3-Bromophenyl)-1-ethylpyrrolidine properties
An In-depth Technical Guide to 3-(3-Bromophenyl)-1-ethylpyrrolidine: Properties, Synthesis, and Pharmacological Profile
Executive Summary
3-(3-Bromophenyl)-1-ethylpyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted with an ethyl group on the nitrogen atom and a 3-bromophenyl group at the 3-position. While specific research on this exact molecule is limited, its structural motifs are prevalent in a wide range of biologically active compounds, including central nervous system (CNS) stimulants and potential therapeutic agents. This guide synthesizes available data on its computed properties and provides a comprehensive analysis of its probable synthesis, characterization methods, and potential pharmacological activities by drawing on established knowledge of structurally related molecules. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in evaluating this compound as a scaffold for novel chemical entities.
Chemical Identity and Physicochemical Properties
Table 1: Computed Physicochemical Properties of 3-(3-Bromophenyl)-1-ethylpyrrolidine
| Property | Value | Source |
| Molecular Formula | C12H16BrN | [1] |
| Molecular Weight | 254.171 g/mol | [1] |
| CAS Number | 1263280-03-0 | [1] |
| Canonical SMILES | CCN1CCC(C1)C2=CC(=CC=C2)Br | [1] |
| InChIKey | ZKLFJQPUTPGIOF-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 3.2 | [1] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 183 | [1] |
Synthesis and Characterization
While a specific, validated synthesis for 3-(3-Bromophenyl)-1-ethylpyrrolidine has not been published, a plausible and efficient synthetic route can be devised based on established methodologies for pyrrolidine synthesis.[2][3] A logical approach involves the N-alkylation of a 3-(3-bromophenyl)pyrrolidine precursor.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This approach leverages a reductive amination followed by N-alkylation, common reactions in medicinal chemistry.
Caption: Proposed two-step synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(3-Bromophenyl)pyrrolidine
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To a solution of 3-(3-bromophenyl)propanal (1.0 eq) in methanol, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction to 0°C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add aqueous HCl to hydrolyze the acetal and promote cyclization.
-
Neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield 3-(3-bromophenyl)pyrrolidine.
Step 2: Synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine
-
Dissolve 3-(3-bromophenyl)pyrrolidine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K2CO3) (2.0 eq) and ethyl iodide (1.2 eq).
-
Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product via flash chromatography to obtain the final compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Given its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly suitable methods.[4][5]
Caption: Standard analytical workflow for compound verification.
Table 2: Comparison of Recommended Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection |
| Primary Use | Purity determination, Quantification | Identity confirmation, Impurity identification |
| Mobile/Carrier Gas | Liquid (e.g., Acetonitrile/Water) | Inert Gas (e.g., Helium) |
| Derivatization | Not typically required | May not be required, but can improve peak shape |
| Specificity | High | Very High (provides mass fragmentation pattern) |
| Typical Analysis Time | 10-20 minutes | 15-30 minutes |
Potential Pharmacological Profile
Direct pharmacological data for 3-(3-Bromophenyl)-1-ethylpyrrolidine is unavailable. However, its core structure is present in several classes of neurologically active agents, allowing for informed hypotheses about its potential biological activity.
Central Nervous System (CNS) Activity
The N-alkyl-3-phenylpyrrolidine scaffold is a key feature of several potent dopamine reuptake inhibitors.
-
Dopaminergic Agonism: A structurally related compound, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine, was synthesized and shown to be a direct-acting dopaminergic agonist, producing behaviors characteristic of central dopamine stimulation.[6]
-
Stimulant Properties: The pyrrolidine ring is a core component of synthetic cathinones like α-PVP and α-PBP, which are powerful psychostimulants that function as dopamine-norepinephrine reuptake inhibitors.[7][8] These compounds exhibit high abuse potential. The presence of the N-ethyl-3-phenylpyrrolidine moiety in our target compound suggests it may possess similar monoamine transporter activity.
Caption: Hypothesized mechanism of CNS stimulation via dopamine transporter blockade.
Other Potential Activities
-
Antimicrobial Activity: Derivatives of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine have been identified as inhibitors of inorganic pyrophosphatase, leading to antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis.[9] This suggests the 3-aryl-pyrrolidine scaffold could be explored for developing novel antimicrobial agents.
-
Anticonvulsant Properties: The pyrrolidine ring is a versatile scaffold found in various compounds screened for anticonvulsant activity.[10] Certain pyrrolidin-2-one derivatives, for example, are designed as anticonvulsant agents.[11]
Metabolism and Toxicological Considerations
The metabolic fate and toxicological profile of 3-(3-Bromophenyl)-1-ethylpyrrolidine have not been experimentally determined. Predictions can be made based on its chemical structure and general principles of drug metabolism.[12]
Predicted Metabolic Pathways
Metabolism is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions. A study on the structurally related 1-(3′-bromophenyl)-heliamine identified several analogous metabolic pathways.[13]
-
Phase I Metabolism:
-
N-dealkylation: Removal of the N-ethyl group to yield 3-(3-bromophenyl)pyrrolidine.
-
Aromatic Hydroxylation: Oxidation of the bromophenyl ring, likely at positions ortho or para to the bromine atom.
-
Pyrrolidine Ring Oxidation: Hydroxylation or dehydrogenation of the pyrrolidine ring.
-
-
Phase II Metabolism:
-
Glucuronidation/Sulfation: Hydroxylated metabolites from Phase I can be conjugated with glucuronic acid or sulfate to form water-soluble products for excretion.
-
Caption: Predicted metabolic pathways for 3-(3-Bromophenyl)-1-ethylpyrrolidine.
Toxicological Profile
-
Reactive Metabolites: The metabolism of brominated aromatic compounds can sometimes lead to the formation of reactive intermediates, such as arene oxides, which have the potential to be hepatotoxic by forming covalent adducts with cellular macromolecules.[14]
-
Pharmacological Toxicity: If the compound is a potent monoamine reuptake inhibitor, as hypothesized, potential toxicity would be consistent with sympathomimetic overstimulation, including cardiovascular effects (hypertension, tachycardia) and neurotoxicity at high doses.
-
Pyrrolizidine Alkaloid Analogy: It is crucial to distinguish this compound from toxic pyrrolizidine alkaloids. The toxicity of pyrrolizidine alkaloids is associated with an unsaturated pyrrolizidine core, which is metabolized to reactive pyrrolic esters.[15][16] 3-(3-Bromophenyl)-1-ethylpyrrolidine has a saturated pyrrolidine ring and is not expected to share this specific mechanism of toxicity.
Potential Applications and Future Directions
3-(3-Bromophenyl)-1-ethylpyrrolidine represents a potentially valuable scaffold for drug discovery. Its key strengths lie in its synthetic accessibility and the established biological relevance of its core structure.
-
CNS Drug Discovery: The primary area of interest is likely in the development of novel agents targeting monoamine transporters for conditions such as ADHD, depression, or narcolepsy. Future work should focus on synthesizing and screening this compound and its analogs for activity at dopamine, norepinephrine, and serotonin transporters.
-
Antimicrobial Research: The potential for inorganic pyrophosphatase inhibition warrants investigation. Screening against a panel of bacterial and fungal pathogens could reveal novel antimicrobial leads.[9]
-
Structure-Activity Relationship (SAR) Studies: The bromine atom on the phenyl ring serves as a convenient handle for further chemical modifications (e.g., via Suzuki or Buchwald-Hartwig couplings), allowing for the rapid generation of an analog library to explore SAR.
References
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Kuranov, S. O., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(21), 7389. [Link]
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Al-Ghorbani, M., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(3), 67-73. [Link]
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Ali, M. A., et al. (2012). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1378. [Link]
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